molecular formula C17H16O5 B14695674 Methyl 2-benzoyl-3,5-dimethoxybenzoate CAS No. 35773-93-4

Methyl 2-benzoyl-3,5-dimethoxybenzoate

Cat. No.: B14695674
CAS No.: 35773-93-4
M. Wt: 300.30 g/mol
InChI Key: OFOLYIFDVXMXQP-UHFFFAOYSA-N
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Description

Methyl 2-benzoyl-3,5-dimethoxybenzoate is an organic compound with the molecular formula C16H16O5 It is a derivative of benzoic acid, characterized by the presence of methoxy groups at the 3 and 5 positions, and a benzoyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzoyl-3,5-dimethoxybenzoate typically involves the esterification of 3,5-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The benzoylation of the resulting ester can be achieved using benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzoyl-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-benzoyl-3,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-benzoyl-3,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and benzoyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dimethoxybenzoate: Lacks the benzoyl group, making it less reactive in certain chemical transformations.

    Methyl 2-hydroxy-3,5-dimethoxybenzoate: Contains a hydroxyl group instead of a benzoyl group, altering its chemical properties and reactivity.

Uniqueness

Methyl 2-benzoyl-3,5-dimethoxybenzoate is unique due to the presence of both methoxy and benzoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various research and industrial applications.

Properties

CAS No.

35773-93-4

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

methyl 2-benzoyl-3,5-dimethoxybenzoate

InChI

InChI=1S/C17H16O5/c1-20-12-9-13(17(19)22-3)15(14(10-12)21-2)16(18)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

OFOLYIFDVXMXQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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